NHPI-PEG4-C2-Pfp ester

Description

BenchChem offers high-quality NHPI-PEG4-C2-Pfp ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about NHPI-PEG4-C2-Pfp ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

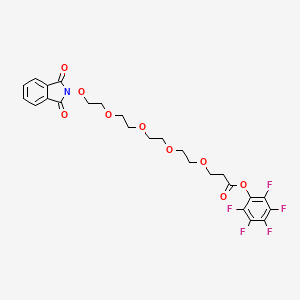

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-(1,3-dioxoisoindol-2-yl)oxyethoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24F5NO9/c26-18-19(27)21(29)23(22(30)20(18)28)40-17(32)5-6-35-7-8-36-9-10-37-11-12-38-13-14-39-31-24(33)15-3-1-2-4-16(15)25(31)34/h1-4H,5-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHCPQOPVDGGVBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)OCCOCCOCCOCCOCCC(=O)OC3=C(C(=C(C(=C3F)F)F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24F5NO9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

577.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to NHPI-PEG4-C2-Pfp Ester: A Heterobifunctional Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Abstract

NHPI-PEG4-C2-Pfp ester is a sophisticated heterobifunctional crosslinker designed for advanced applications in drug development, particularly in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This linker uniquely combines two distinct reactive functionalities: a highly reactive and stable pentafluorophenyl (Pfp) ester for efficient amine ligation and an N-hydroxyphthalimide (NHPI) ester, which serves as a precursor for radical-based decarboxylative coupling reactions. The incorporation of a hydrophilic four-unit polyethylene (B3416737) glycol (PEG) chain enhances the solubility and pharmacokinetic properties of the resulting conjugates. This guide provides a comprehensive overview of its chemical properties, a comparative analysis of its reactive ends, detailed experimental protocols, and a plausible synthetic pathway.

Introduction to NHPI-PEG4-C2-Pfp Ester

The strategic design of linker molecules is paramount in the development of complex biotherapeutics like ADCs and PROTACs. The linker not only connects the targeting moiety to the payload but also critically influences the stability, solubility, and overall efficacy of the final construct. NHPI-PEG4-C2-Pfp ester emerges as a versatile tool, offering two orthogonal reaction chemistries on a single, flexible PEG backbone.

-

Pentafluorophenyl (Pfp) Ester: This functional group is responsible for forming robust amide bonds with primary and secondary amines, such as those found on the lysine (B10760008) residues of antibodies.

-

N-Hydroxyphthalimide (NHPI) Ester: This end of the molecule is not a typical conjugation group. It is a redox-active ester that, upon single-electron transfer (SET), can undergo decarboxylation to generate an alkyl radical for subsequent carbon-carbon or carbon-heteroatom bond formation.[1][2]

-

PEG4 Spacer: The four-unit polyethylene glycol chain imparts hydrophilicity, which can mitigate aggregation issues often associated with hydrophobic drugs and improve the pharmacokinetic profile of the conjugate.[3][]

Chemical Properties:

| Property | Value | Reference |

| Chemical Name | NHPI-PEG4-C2-Pfp ester | N/A |

| CAS Number | 2101206-46-4 | N/A |

| Molecular Formula | C25H24F5NO9 | N/A |

| Molecular Weight | 577.45 g/mol | N/A |

Comparative Analysis of Reactive Esters: Pfp vs. NHS Esters

The Pfp ester is often compared to the more conventional N-hydroxysuccinimide (NHS) ester for amine acylation. Pfp esters have demonstrated superior performance in several key areas. The primary advantages stem from the electron-withdrawing nature of the pentafluorophenyl group, which increases the electrophilicity of the carbonyl carbon and makes the pentafluorophenolate a better leaving group.

Key Advantages of Pfp Esters:

-

Greater Resistance to Hydrolysis: Pfp esters exhibit a significantly lower rate of spontaneous hydrolysis in aqueous buffers compared to NHS esters. This increased stability leads to more efficient conjugation reactions, as less of the reagent is consumed by the competing hydrolysis side reaction, and can improve reproducibility.[5][6]

-

Faster Reaction Kinetics: Studies have shown that the desired aminolysis reaction proceeds more rapidly with Pfp esters. This can shorten reaction times and potentially lead to higher conjugation yields.

Quantitative Comparison of Pfp and NHS Ester Reactivity:

| Parameter | Poly(pentafluorophenyl acrylate) | Poly(N-hydroxysuccinimide-4-vinyl benzoate) |

| Amine Substrate | 1-aminomethylpyrene | 1-aminomethylpyrene |

| Pseudo-first-order rate constant (k′) | 2.46 x 10⁻¹ s⁻¹ | 3.49 x 10⁻³ s⁻¹ |

This data demonstrates a significantly faster rate of aminolysis for the PFP ester platform under the studied conditions.

Hydrolytic Stability Comparison (Qualitative):

| Active Ester | Relative Hydrolytic Stability | pH Dependence |

| Pfp Ester | High | Less susceptible to hydrolysis, but rate increases with pH. |

| NHS Ester | Moderate to Low | Highly susceptible to hydrolysis, with half-life decreasing from hours at pH 7 to minutes at pH > 8.5.[6][7] |

Experimental Protocols

Protocol 1: General Procedure for Antibody Conjugation via Pfp Ester

This protocol describes a general method for conjugating the Pfp ester end of the linker to primary amines (e.g., lysine residues) on an antibody.

Materials:

-

Antibody solution (1-10 mg/mL in amine-free buffer)

-

NHPI-PEG4-C2-Pfp ester

-

Reaction Buffer: 0.1 M sodium phosphate (B84403) or 0.1 M sodium bicarbonate, pH 7.2-8.5. Avoid buffers containing primary amines like Tris.

-

Anhydrous Solvent: Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

-

Quenching Reagent (optional): 1 M Tris-HCl or 1 M glycine, pH 8.0.

-

Purification System: Size-exclusion chromatography (SEC) column or dialysis cassette appropriate for the antibody size.

Procedure:

-

Buffer Exchange: Ensure the antibody is in the appropriate reaction buffer at the desired concentration.

-

Prepare Pfp Ester Solution: Immediately before use, dissolve the NHPI-PEG4-C2-Pfp ester in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-100 mM). Pfp esters are moisture-sensitive, and stock solutions should not be stored.[5]

-

Initiate Conjugation: Add a calculated molar excess (typically 5-15 fold excess of linker to antibody) of the Pfp ester solution to the stirred antibody solution. The final concentration of the organic solvent should ideally be below 10% (v/v) to maintain protein stability.

-

Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C. The optimal time should be determined empirically.

-

Quenching (Optional): To stop the reaction, a small amount of quenching reagent can be added to react with any excess Pfp ester.

-

Purification: Remove the unreacted linker and byproducts (pentafluorophenol) by SEC or dialysis against a suitable storage buffer (e.g., PBS).

-

Characterization: Characterize the resulting Antibody-Drug Conjugate (ADC) precursor to determine the drug-to-antibody ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS).

Protocol 2: Conceptual Workflow for Payload Attachment via NHPI Ester

The NHPI ester functionality is utilized through a decarboxylative coupling mechanism, which is fundamentally different from standard bioconjugation reactions. This process typically requires a catalyst (e.g., photoredox or transition metal) to generate an alkyl radical from the linker, which then couples with the payload.[1][8]

Conceptual Steps:

-

Carboxylic Acid Payload: The payload (e.g., a cytotoxic drug or an E3 ligase ligand) must possess a carboxylic acid group or be derivatized to include one.

-

Formation of the NHPI Ester: The carboxylic acid on the payload is first activated by converting it into an NHPI ester. This is a prerequisite for the subsequent radical generation.

-

Radical Generation and Coupling: The ADC precursor from Protocol 1 (Antibody-Linker) is reacted with the NHPI-activated payload in the presence of a suitable catalyst system (e.g., a ruthenium or iridium-based photocatalyst and visible light, or a nickel catalyst with a reducing agent).

-

Mechanism: The catalyst initiates a single-electron transfer to the NHPI ester on the payload, leading to the cleavage of the N-O bond and subsequent loss of CO2, generating an alkyl radical on the payload molecule.[8][9]

-

Cross-Coupling: This payload radical then couples with a suitable reaction partner. In the context of the NHPI-PEG4-C2-Pfp ester, the NHPI-ester end of the linker itself would be the radical precursor, coupling to an appropriately functionalized payload.

-

Purification: The final ADC or PROTAC is purified using chromatographic techniques to remove the catalyst, unreacted components, and byproducts.

Synthesis Pathway and Reaction Mechanisms

Diagrams and Visualizations

Caption: Plausible synthetic route for NHPI-PEG4-C2-Pfp ester.

Caption: Workflow for antibody conjugation via the Pfp ester moiety.

Caption: Conceptual workflow for payload attachment via NHPI ester.

Conclusion

NHPI-PEG4-C2-Pfp ester is a highly specialized heterobifunctional linker that offers distinct advantages for the synthesis of next-generation bioconjugates. The Pfp ester provides a stable and efficient handle for conjugation to proteins and other amine-containing biomolecules, while the NHPI ester opens avenues for novel, radical-based coupling strategies that can incorporate complex payloads. The integrated PEG spacer ensures favorable physicochemical properties. For research teams in drug development, understanding the unique reactivities of both ends of this linker is crucial for its successful implementation in the design and synthesis of innovative and effective ADCs and PROTACs.

References

- 1. NHPI Esters for Decarboxylative Couplings [bldpharm.com]

- 2. Recent advances in electrochemical utilization of NHPI esters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. heterobifunctional pegs [jenkemusa.com]

- 5. broadpharm.com [broadpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. 2024.sci-hub.ru [2024.sci-hub.ru]

- 9. Decarboxylative coupling reactions: a modern strategy for C–C-bond formation - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to NHPI-PEG4-C2-Pfp Ester: A Bifunctional Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of NHPI-PEG4-C2-Pfp ester, a heterobifunctional crosslinker integral to the development of advanced bioconjugates, particularly antibody-drug conjugates (ADCs). This document details the molecule's characteristics, supported by quantitative data, and provides established experimental protocols for its use.

Core Concepts: Chemical Structure and Functionality

NHPI-PEG4-C2-Pfp ester is a molecule meticulously designed for bioconjugation, incorporating three key functional components:

-

N-Hydroxyphthalimide (NHPI) Ester: This functional group is known for its role in radical-mediated reactions. Under specific conditions, the NHPI ester can act as a precursor to generate radicals, a property that can be harnessed in certain advanced bioconjugation strategies.

-

Pentafluorophenyl (Pfp) Ester: This is a highly reactive functional group that readily and selectively reacts with primary and secondary amines, such as the lysine (B10760008) residues on the surface of antibodies and other proteins, to form stable amide bonds. The Pfp ester is recognized for its superior stability in aqueous solutions compared to the more common N-hydroxysuccinimide (NHS) esters, leading to more efficient and reproducible conjugation reactions.

-

Polyethylene Glycol (PEG) Linker: The tetra-ethylene glycol (PEG4) spacer is a hydrophilic chain that imparts several beneficial properties to the resulting bioconjugate. It enhances solubility, reduces aggregation, and can shield the conjugated molecule from enzymatic degradation, thereby improving its pharmacokinetic profile.

The combination of these components in a single molecule allows for a controlled and efficient step-wise conjugation of different molecules, making it a valuable tool in the construction of complex biomolecular architectures.

Chemical Structure:

The definitive structure of NHPI-PEG4-C2-Pfp ester is represented by the following SMILES notation:

O=C(OC1=C(F)C(F)=C(F)C(F)=C1F)CCOCCOCCOCCOCCON(C(C2=C3C=CC=C2)=O)C3=O

Physicochemical and Reactive Properties

A clear understanding of the physicochemical and reactive properties of NHPI-PEG4-C2-Pfp ester is crucial for its effective application. Key quantitative data is summarized in the table below for easy reference.

| Property | Value | Reference |

| Chemical Formula | C25H24F5NO9 | [1] |

| Molecular Weight | 577.45 g/mol | [1] |

| CAS Number | 2101206-46-4 | [2] |

| Appearance | Liquid | [3] |

| Density | 1.45 g/cm³ | [3] |

| Purity | ≥97.0% | [3] |

| Solubility | Soluble in DMSO and DMF. Limited solubility in aqueous buffers; use of a co-solvent is recommended for conjugation reactions. | [4] |

| Storage Conditions | Store at -20°C for long-term stability (up to 3 years in pure form). In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month. The compound is moisture-sensitive. | [3] |

Reactivity and Stability:

The Pfp ester moiety of the linker is characterized by its high reactivity towards amine groups and its enhanced stability against hydrolysis compared to NHS esters.[5][6] This superior stability in aqueous environments translates to higher conjugation efficiencies and better reproducibility, as the competing hydrolysis reaction is significantly slower.[7] One study highlighted that the half-life of a Pfp ester at pH 8 is 3.0 times longer than that of a comparable NHS ester.[7] Kinetic studies have also demonstrated the faster reaction rates of Pfp esters in aminolysis.[7]

Applications in Drug Development: A Focus on Antibody-Drug Conjugates (ADCs)

The primary application of NHPI-PEG4-C2-Pfp ester is as a linker in the synthesis of antibody-drug conjugates (ADCs).[2][3] ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug. The linker plays a critical role in the stability, efficacy, and safety of an ADC.[8][9]

The hydrophilic PEG4 spacer in NHPI-PEG4-C2-Pfp ester helps to mitigate the hydrophobicity of the cytotoxic payload, which can otherwise lead to aggregation and poor pharmacokinetic properties of the ADC.[10][] The stable amide bond formed between the Pfp ester and the antibody ensures that the cytotoxic drug remains securely attached to the antibody while in circulation, minimizing off-target toxicity.[9] While this specific linker is non-cleavable, meaning the drug is released upon lysosomal degradation of the antibody within the target cancer cell, the general class of PEGylated linkers has been instrumental in the design of both cleavable and non-cleavable ADCs.[8][12] The use of PEG linkers has been shown to improve the therapeutic index of ADCs by enhancing their stability and pharmacokinetic profiles.[12][13]

dot

Caption: General mechanism of action for an ADC utilizing a non-cleavable linker.

Experimental Protocols

The following are detailed methodologies for key experiments involving NHPI-PEG4-C2-Pfp ester, primarily focusing on its application in conjugating to proteins such as antibodies.

General Protocol for Protein Conjugation

This protocol outlines the fundamental steps for conjugating NHPI-PEG4-C2-Pfp ester to a protein containing primary amines.

Materials:

-

NHPI-PEG4-C2-Pfp ester

-

Protein (e.g., IgG)

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Amine-free reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting columns or dialysis equipment for purification

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the amine-free reaction buffer to a desired concentration (e.g., 2 mg/mL).

-

If the protein buffer contains primary amines (e.g., Tris), exchange it with the reaction buffer using a desalting column or dialysis.

-

-

Linker Preparation:

-

Immediately before use, dissolve the NHPI-PEG4-C2-Pfp ester in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mg/mL). As the linker is moisture-sensitive, do not prepare stock solutions for long-term storage.

-

-

Conjugation Reaction:

-

Add a calculated molar excess of the linker stock solution to the protein solution. The optimal molar ratio of linker to protein should be determined empirically but typically ranges from 5 to 20-fold molar excess.

-

Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle stirring.

-

-

Quenching the Reaction:

-

Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted linker.

-

Incubate for 30 minutes at room temperature.

-

-

Purification:

-

Remove unreacted linker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate storage buffer.

-

Caption: A generalized synthetic pathway for NHPI-PEG4-C2-Pfp ester.

Conclusion

NHPI-PEG4-C2-Pfp ester is a highly versatile and efficient bifunctional linker for modern bioconjugation. Its unique combination of a stable and reactive Pfp ester for amine coupling, a hydrophilic PEG spacer for improved biophysical properties, and an NHPI moiety for potential radical-based applications makes it a valuable tool for researchers and scientists in the field of drug development. The detailed information and protocols provided in this guide are intended to facilitate the successful application of this linker in the creation of next-generation bioconjugates.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cenmed.com [cenmed.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. amaybio.com [amaybio.com]

- 6. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 9. mdpi.com [mdpi.com]

- 10. labinsights.nl [labinsights.nl]

- 12. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of NHPI-PEG4-C2-Pfp Ester in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The field of bioconjugation, particularly in the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs), demands highly efficient and stable linker technologies. The NHPI-PEG4-C2-Pfp ester is an advanced linker that leverages the superior reactivity and stability of pentafluorophenyl (Pfp) esters for the conjugation of biomolecules. This technical guide provides a comprehensive overview of the mechanism of action of NHPI-PEG4-C2-Pfp ester, detailed experimental protocols for its use, and a discussion of its role in the broader context of ADC development.

Introduction to NHPI-PEG4-C2-Pfp Ester

The NHPI-PEG4-C2-Pfp ester is a heterobifunctional crosslinker designed for the covalent attachment of molecules to primary and secondary amines on biomolecules, such as the lysine (B10760008) residues on antibodies. Its structure comprises three key components:

-

Pentafluorophenyl (Pfp) Ester: A highly reactive functional group that readily undergoes nucleophilic acyl substitution with amine groups, forming a stable amide bond. Pfp esters are known for their enhanced stability towards hydrolysis compared to more traditional N-hydroxysuccinimide (NHS) esters, leading to more efficient and reproducible bioconjugation reactions.[1]

-

Polyethylene (B3416737) Glycol (PEG) Spacer (PEG4): A four-unit polyethylene glycol chain that provides several advantages, including increased hydrophilicity of the conjugate, reduced aggregation, and potentially decreased immunogenicity. The PEG spacer also provides steric separation between the conjugated molecules, which can be crucial for maintaining their biological activity.

-

N-Hydroxyphthalimide (NHPI) Group: While the Pfp ester is the primary reactive site for amine conjugation, the NHPI moiety is a stable part of the linker's backbone in this context. Historically, NHPI has been used to form active esters for peptide synthesis.

The combination of these components makes NHPI-PEG4-C2-Pfp ester a valuable tool for the construction of well-defined bioconjugates, particularly ADCs.

Mechanism of Action in Bioconjugation

The core mechanism of action of NHPI-PEG4-C2-Pfp ester in bioconjugation is the formation of a stable amide bond between the linker and a primary or secondary amine on a target biomolecule.

Nucleophilic Acyl Substitution

The bioconjugation reaction proceeds via a nucleophilic acyl substitution mechanism. The key steps are:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of a primary amine (e.g., the ε-amino group of a lysine residue on an antibody) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the Pfp ester.

-

Tetrahedral Intermediate Formation: This attack results in the formation of a transient, unstable tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, and the pentafluorophenolate anion, a very good leaving group due to the electron-withdrawing fluorine atoms, is expelled.

-

Amide Bond Formation: A stable amide bond is formed between the linker and the biomolecule.

The high reactivity of the Pfp ester is attributed to the electron-withdrawing nature of the pentafluorophenyl ring, which makes the carbonyl carbon highly susceptible to nucleophilic attack.

Advantages of the Pfp Ester

The use of a Pfp ester in the NHPI-PEG4-C2 linker offers significant advantages over the more commonly used NHS esters:

-

Enhanced Stability: Pfp esters exhibit greater resistance to hydrolysis in aqueous media compared to NHS esters.[1] This increased stability allows for more controlled and efficient conjugation reactions, especially at physiological pH, and can lead to higher yields of the desired bioconjugate.

-

Higher Reactivity: The pentafluorophenolate is a better leaving group than N-hydroxysuccinimide, resulting in faster reaction kinetics with amines.[1][2]

-

Potential for Site-Selectivity: Studies have shown that Pfp esters can exhibit preferential reactivity with certain lysine residues on antibodies, potentially leading to more homogeneous bioconjugates.[3] This can be advantageous for producing ADCs with a consistent drug-to-antibody ratio (DAR).

Quantitative Data

| Parameter | Pfp Esters | NHS Esters | Reference |

| Relative Reactivity | Higher | Lower | [1] |

| Hydrolytic Stability | More Stable | Less Stable | [1] |

| Optimal pH for Reaction | 7.2 - 8.5 | 7.0 - 8.0 | [4] |

| Reaction Time | Generally Shorter | Generally Longer | [2] |

Experimental Protocols

The following protocols provide a general framework for the use of NHPI-PEG4-C2-Pfp ester in the preparation of antibody-drug conjugates. Optimization of reaction conditions (e.g., molar excess of linker, reaction time, temperature, and pH) is crucial for achieving the desired degree of labeling and preserving the biological activity of the antibody.

General Workflow for Antibody-Drug Conjugation

Detailed Methodology for Antibody Conjugation

Materials:

-

Antibody of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS)

-

NHPI-PEG4-C2-Pfp ester

-

Payload (drug) with a compatible functional group for attachment to the NHPI end of the linker (if not pre-attached)

-

Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Reaction buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.2-8.0)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., size exclusion chromatography column)

Procedure:

-

Antibody Preparation:

-

If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer like PBS at a concentration of 2-10 mg/mL.

-

-

Linker-Payload Solution Preparation:

-

Dissolve the NHPI-PEG4-C2-Pfp ester-payload conjugate in anhydrous DMF or DMSO to a stock concentration of 10-20 mM immediately before use. Do not store the solution for extended periods.

-

-

Conjugation Reaction:

-

Add the desired molar excess (e.g., 5-20 fold) of the linker-payload solution to the antibody solution while gently stirring. The final concentration of the organic solvent should ideally be below 10% (v/v).

-

Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. The optimal time and temperature should be determined empirically.

-

-

Quenching the Reaction:

-

Add a quenching solution, such as Tris-HCl, to a final concentration of 50-100 mM to react with any unreacted Pfp ester. Incubate for 30 minutes at room temperature.

-

-

Purification of the ADC:

-

Remove unconjugated linker-payload and other small molecules by size exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

-

Characterization of the Antibody-Drug Conjugate

-

Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated per antibody using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry (MS).

-

Purity and Aggregation: Assess the purity of the ADC and the presence of aggregates using SEC-HPLC.

-

Confirmation of Conjugation: Confirm the covalent attachment of the linker-payload to the antibody using SDS-PAGE and Mass Spectrometry (intact mass analysis or peptide mapping).

-

Biological Activity: Evaluate the binding affinity of the ADC to its target antigen using ELISA or surface plasmon resonance (SPR) and assess its in vitro cytotoxicity on target cells.

Role in Antibody-Drug Conjugates and Signaling Pathways

The NHPI-PEG4-C2-Pfp ester is a non-cleavable linker. In the context of an ADC, this means that the cytotoxic payload is released only after the entire antibody-drug conjugate is internalized by the target cell and the antibody component is degraded within the lysosome.[2][5]

Intracellular Processing of Non-Cleavable ADCs

-

Binding and Internalization: The ADC binds to its target antigen on the surface of a cancer cell and is internalized, typically through receptor-mediated endocytosis.[6]

-

Lysosomal Trafficking: The ADC-antigen complex is trafficked through the endosomal-lysosomal pathway.

-

Proteolytic Degradation: In the acidic environment of the lysosome, proteases degrade the antibody, releasing the payload still attached to the linker and the amino acid residue (lysine) to which it was conjugated.[5]

-

Payload Exerts its Effect: The released amino acid-linker-payload complex then diffuses into the cytoplasm and interacts with its intracellular target (e.g., microtubules or DNA), leading to cell cycle arrest and apoptosis.

References

- 1. researchgate.net [researchgate.net]

- 2. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]

- 3. Preferential Light-Chain Labeling of Native Monoclonal Antibodies Improves the Properties of Fluorophore Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. precisepeg.com [precisepeg.com]

- 5. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]

- 6. Antibody-Drug Conjugates: Possibilities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendancy of PFP Esters in Amine-Reactive Crosslinking: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and drug development, the precise and efficient formation of stable amide bonds is paramount. While N-hydroxysuccinimide (NHS) esters have long been a staple for amine-reactive crosslinking, pentafluorophenyl (PFP) esters have emerged as a superior alternative, offering significant advantages in stability, reactivity, and overall performance. This technical guide provides an in-depth exploration of the role of PFP esters in amine-reactive crosslinkers, presenting comparative data, detailed experimental protocols, and visual workflows to inform and empower researchers in their selection of optimal conjugation reagents.

Core Principles: The Chemical Advantage of PFP Esters

PFP esters are active esters derived from pentafluorophenol (B44920), utilized to couple carboxylic acids with primary and secondary amines, resulting in the formation of a stable amide bond.[1] The superior performance of PFP esters stems from the strong electron-withdrawing nature of the pentafluorophenyl group. This chemical property renders the carbonyl carbon more electrophilic and makes the pentafluorophenolate a significantly better leaving group compared to NHS.[1] This enhanced reactivity, coupled with greater resistance to spontaneous hydrolysis, makes PFP esters a more efficient and reliable choice for amine-reactive conjugations, particularly in the aqueous environments typically used for modifying biomolecules.[1][2][3]

Key Advantages Over Traditional NHS Esters:

-

Enhanced Stability: PFP esters exhibit a markedly lower rate of spontaneous hydrolysis in aqueous solutions compared to NHS esters.[1][4] This increased stability is crucial when working with valuable or limited quantities of biomolecules, as it minimizes the competing hydrolysis reaction and reduces the need for a large excess of the crosslinking reagent.[1]

-

Faster Reaction Kinetics: The electron-withdrawing properties of the pentafluorophenyl ring accelerate the rate of aminolysis (the desired reaction with amines).[1] This leads to faster reaction times and potentially higher conjugation yields.

-

Reduced Side Reactions: The byproduct of the conjugation, pentafluorophenol (PFP-OH), is less nucleophilic than N-hydroxysuccinimide, minimizing its potential to interfere with the desired reaction.[5]

Quantitative Performance Comparison

To facilitate a direct comparison, the following tables summarize key performance differences between PFP, Tetrafluorophenyl (TFP), and NHS esters based on available experimental data.

| Feature | PFP Ester | TFP Ester | NHS Ester |

| Relative Reactivity | High | Moderate-High | High |

| Hydrolytic Stability | High | Moderate | Low to Moderate |

| Optimal Reaction pH | 7.2 - 8.5[4] | ~7.5 - 8.5 | 7.0 - 8.0[3] |

| Byproduct | Pentafluorophenol | Tetrafluorophenol | N-hydroxysuccinimide |

| Side Reactions | Minimal reported[1] | Data not available | Potential for ring-opening of the succinimide (B58015) ring |

Table 1: Key Performance Differences of Common Amine-Reactive Esters.

| Active Ester | Half-life in Aqueous Buffer (pH 8.0) |

| PFP Ester | Significantly longer than NHS ester |

| NHS Ester | Minutes[3] |

Table 2: Comparative Hydrolytic Stability.

Reaction Mechanism and Experimental Workflow

The fundamental reaction of a PFP ester with a primary amine involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. Subsequently, the stable pentafluorophenolate leaving group is eliminated, resulting in the formation of a stable amide bond.

References

An In-depth Technical Guide to the NHPI-PEG4-C2-Pfp Ester Linker for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the NHPI-PEG4-C2-Pfp ester linker, a non-cleavable linker used in the development of antibody-drug conjugates (ADCs). This document details the linker's core components, its mechanism of action in bioconjugation, and its impact on the physicochemical and pharmacokinetic properties of ADCs. Detailed experimental protocols for conjugation and characterization are also provided, along with visual representations of key workflows and pathways to support researchers in the field of targeted cancer therapy.

Introduction to the NHPI-PEG4-C2-Pfp Ester Linker

Antibody-drug conjugates are a transformative class of therapeutics that combine the specificity of monoclonal antibodies with the potency of cytotoxic small molecules. The linker connecting the antibody and the payload is a critical component that dictates the stability, solubility, and overall performance of the ADC. The NHPI-PEG4-C2-Pfp ester is a non-cleavable linker designed for the conjugation of therapeutic payloads to antibodies, primarily through the abundant lysine (B10760008) residues on the antibody surface.

This linker is comprised of three key functional components:

-

Pentafluorophenyl (Pfp) Ester: An amine-reactive functional group that forms a stable amide bond with the lysine residues on the antibody.

-

Polyethylene (B3416737) Glycol (PEG4) Spacer: A hydrophilic spacer consisting of four polyethylene glycol units that enhances the solubility and pharmacokinetic properties of the resulting ADC.

-

N-Hydroxyphthalimide (NHPI) Moiety: A stable chemical entity that, in this non-cleavable linker context, likely serves as a stable structural component.

The non-cleavable nature of this linker means that the payload is released only after the complete lysosomal degradation of the antibody within the target cancer cell. This design strategy can offer greater plasma stability and a potentially wider therapeutic window compared to some cleavable linkers.[][2][3][4]

Core Components and Their Functional Roles

Pentafluorophenyl (Pfp) Ester: The Amine-Reactive Warhead

The Pfp ester is a highly efficient amine-reactive functional group used for bioconjugation. It reacts with the primary amine of lysine residues on the antibody surface to form a stable amide bond.

Advantages over N-Hydroxysuccinimide (NHS) Esters:

-

Increased Stability: Pfp esters are significantly less susceptible to spontaneous hydrolysis in aqueous solutions compared to the more commonly used NHS esters. This leads to more efficient conjugation reactions and requires a smaller excess of the linker-payload, which can be particularly advantageous when working with precious materials.[5][6][7][8]

-

Faster Reaction Kinetics: Studies have shown that Pfp esters can exhibit faster reaction kinetics with amines compared to NHS esters, leading to shorter reaction times.[7]

The reaction of the Pfp ester with a primary amine on a lysine residue is depicted below:

PEG4 Spacer: Enhancing Solubility and Pharmacokinetics

The inclusion of a tetraethylene glycol (PEG4) spacer is a key design feature that addresses the challenges associated with the hydrophobicity of many cytotoxic payloads.

Key Benefits of the PEG4 Spacer:

-

Improved Hydrophilicity: The PEG4 moiety significantly increases the overall hydrophilicity of the linker-payload, which helps to mitigate aggregation of the final ADC, especially at higher drug-to-antibody ratios (DAR).[9][10][11][12]

-

Enhanced Pharmacokinetics: By reducing aggregation and providing a hydrophilic shield, PEG linkers can decrease the rate of clearance of the ADC from circulation, leading to a longer plasma half-life and increased tumor exposure.[9][12][13]

-

Steric Hindrance: The flexible PEG chain provides steric hindrance that can prevent intermolecular interactions between ADC molecules, further reducing the propensity for aggregation.

The impact of PEG linker length on ADC clearance has been studied, with trends showing that longer PEG chains generally lead to slower clearance.

| Linker | Clearance (mL/day/kg) |

| No PEG | ~15 |

| PEG2 | ~10 |

| PEG4 | ~7 |

| PEG8 | ~5 |

| PEG12 | ~5 |

| Table 1: Impact of PEG Linker Length on ADC Clearance. This table summarizes general findings on the effect of PEG linker length on the clearance of ADCs. The data indicates that increasing the PEG chain length up to a certain point (around PEG8) can decrease the clearance rate, thereby improving the pharmacokinetic profile.[9] |

NHPI Moiety: A Stable Structural Component

In the context of this non-cleavable linker, the N-hydroxyphthalimide (NHPI) moiety is a stable chemical entity. While NHPI and its derivatives are known to participate in radical reactions under specific conditions, these conditions are not relevant to the physiological environment or the bioconjugation process for ADCs. Therefore, in the NHPI-PEG4-C2-Pfp ester linker, the NHPI group should be considered a stable part of the linker backbone that does not undergo cleavage to release the payload. Its inclusion is likely a result of the synthetic route used to construct the linker.

Experimental Protocols

Protocol for Antibody-Drug Conjugation via Lysine Residues

This protocol outlines a general procedure for the conjugation of a drug payload functionalized with the NHPI-PEG4-C2-Pfp ester linker to a monoclonal antibody.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.2-8.5. Avoid buffers containing primary amines like Tris.

-

NHPI-PEG4-C2-Pfp ester functionalized payload.

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).

-

Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0).

-

Purification system (e.g., size exclusion chromatography or tangential flow filtration).

Procedure:

-

Antibody Preparation:

-

If the antibody is in a buffer containing primary amines, exchange it into a suitable conjugation buffer (e.g., PBS, pH 7.4-8.5) using dialysis or a desalting column.

-

Adjust the antibody concentration to 5-10 mg/mL.

-

-

Linker-Payload Preparation:

-

Dissolve the NHPI-PEG4-C2-Pfp ester functionalized payload in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10-20 mM). This should be done immediately before use as Pfp esters can be moisture-sensitive.[8]

-

-

Conjugation Reaction:

-

Add the linker-payload stock solution to the antibody solution. The molar excess of the linker-payload will depend on the desired drug-to-antibody ratio (DAR) and should be optimized. A starting point is typically a 5-10 fold molar excess.

-

Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle mixing.[6]

-

-

Quenching the Reaction:

-

Add a quenching reagent, such as 1 M Tris-HCl, to a final concentration of 50-100 mM to react with any excess Pfp ester.

-

Incubate for 30 minutes at room temperature.

-

-

Purification of the ADC:

-

Remove unconjugated linker-payload and other small molecules by size exclusion chromatography (SEC), tangential flow filtration (TFF), or dialysis.[14]

-

Protocol for ADC Characterization: Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR of ADCs, as the addition of each hydrophobic drug-linker increases the retention time of the conjugate.

Materials:

-

Purified ADC sample.

-

HIC column (e.g., Butyl-NPR).

-

HPLC system with a UV detector.

-

Mobile Phase A: High salt buffer (e.g., 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0).

-

Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0, with 20% isopropanol).

Procedure:

-

Sample Preparation: Dilute the purified ADC to a concentration of 1-2 mg/mL in Mobile Phase A.

-

Chromatography:

-

Data Analysis:

-

Integrate the peak areas for each species (DAR 0, 1, 2, etc.).

-

Calculate the weighted average DAR using the following formula: DAR = Σ (% Peak Area of Species * Number of Drugs on Species) / 100

-

| DAR Species | Retention Time | Peak Area (%) |

| DAR 0 | Early | Varies |

| DAR 1 | ... | ... |

| DAR 2 | ... | ... |

| DAR 3 | ... | ... |

| DAR 4 | ... | ... |

| DAR 5+ | Late | Varies |

| Table 2: Example Data from HIC-HPLC for DAR Calculation. This table illustrates the expected output from a HIC-HPLC analysis, where ADC species with a higher drug-to-antibody ratio (DAR) have a longer retention time due to increased hydrophobicity. The peak area for each species is used to calculate the weighted average DAR. |

Protocol for ADC Characterization: Aggregation Analysis by Size Exclusion Chromatography (SEC)

SEC is used to separate molecules based on their hydrodynamic radius to quantify the amount of high molecular weight species (aggregates) in the ADC preparation.

Materials:

-

Purified ADC sample.

-

SEC column suitable for monoclonal antibodies (e.g., AdvanceBio SEC).

-

HPLC or UHPLC system with a UV detector.

-

Mobile Phase: A physiological pH buffer (e.g., 150 mM sodium phosphate, pH 7.0).

Procedure:

-

Sample Preparation: Dilute the purified ADC to a concentration of 1 mg/mL in the mobile phase.

-

Chromatography:

-

Equilibrate the SEC column with the mobile phase.

-

Inject the ADC sample.

-

Run an isocratic elution at a constant flow rate.

-

Monitor the elution profile at 280 nm.

-

-

Data Analysis:

-

The main peak corresponds to the monomeric ADC.

-

Peaks eluting earlier than the main peak correspond to aggregates.

-

Calculate the percentage of aggregation by dividing the area of the aggregate peaks by the total area of all peaks.

-

| Species | Elution Time | Peak Area (%) |

| Aggregates | Early | < 5% (typical) |

| Monomer | Main Peak | > 95% (typical) |

| Fragments | Late | Varies |

| Table 3: Example Data from SEC for Aggregation Analysis. This table shows a typical output from a size exclusion chromatography analysis. Aggregates, being larger, elute first, followed by the desired monomeric ADC. The percentage of aggregates is a critical quality attribute for ADC preparations.[14][17][18][19][20] |

Application in Targeted Therapy: Signaling Pathways

ADCs constructed with the NHPI-PEG4-C2-Pfp ester linker can be directed against a variety of cancer-related targets. The choice of the monoclonal antibody determines the target, and consequently, the signaling pathway that is ultimately disrupted by the cytotoxic payload. Two common targets for ADCs are members of the ErbB family of receptor tyrosine kinases.

Targeting the HER2 Signaling Pathway

The Human Epidermal Growth Factor Receptor 2 (HER2) is overexpressed in a significant portion of breast, gastric, and other cancers. ADCs targeting HER2 bind to the receptor on the cancer cell surface, leading to internalization of the ADC-receptor complex.

Once inside the lysosome, the antibody component of the ADC is degraded by proteases, releasing the payload still attached to the linker and the lysine residue it was conjugated to. The active payload can then exert its cytotoxic effect, leading to apoptosis.[14][19][21][22]

Targeting the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is another well-established target in oncology, with its overexpression or mutation driving the growth of various solid tumors. An ADC targeting EGFR follows a similar mechanism of action, binding to EGFR on the cell surface, being internalized, and releasing its payload upon lysosomal degradation of the antibody.[10][17][18][20]

Conclusion

The NHPI-PEG4-C2-Pfp ester linker is a valuable tool in the development of antibody-drug conjugates, offering a non-cleavable design with enhanced stability and pharmacokinetic properties. The Pfp ester provides an efficient and stable means of conjugation to lysine residues, while the PEG4 spacer mitigates the challenges associated with hydrophobic payloads. This technical guide provides researchers with the foundational knowledge and practical protocols to effectively utilize this linker in the design and characterization of novel ADCs for targeted cancer therapy. Further optimization of conjugation conditions and characterization methods will be essential for the successful clinical translation of ADCs developed with this technology.

References

- 2. Non-Cleavable Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 3. njbio.com [njbio.com]

- 4. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]

- 5. benchchem.com [benchchem.com]

- 6. precisepeg.com [precisepeg.com]

- 7. benchchem.com [benchchem.com]

- 8. broadpharm.com [broadpharm.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. vectorlabs.com [vectorlabs.com]

- 12. labinsights.nl [labinsights.nl]

- 13. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. agilent.com [agilent.com]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. ymc.eu [ymc.eu]

- 17. Effect of mobile phase composition on the analysis of aggregates of antibody drug conjugates (ADCs) using size exclusion chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 18. lcms.cz [lcms.cz]

- 19. cytivalifesciences.com [cytivalifesciences.com]

- 20. agilent.com [agilent.com]

- 21. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Lysine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]

The PEG4 Spacer in NHPI Linkers: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of the tetraethylene glycol (PEG4) spacer within N-hydroxyphthalimide (NHPI) containing linkers, a combination increasingly utilized in the development of advanced bioconjugates such as antibody-drug conjugates (ADCs). We delve into the distinct functions of each component, providing a comprehensive overview of the underlying chemistry, quantitative data on their impact, and detailed experimental protocols for their application.

Introduction: The Central Role of the Linker

In the architecture of complex biologics like ADCs, the linker is a pivotal component that connects the targeting moiety (e.g., a monoclonal antibody) to a payload (e.g., a cytotoxic drug).[][2] The linker's properties are critical, as they must ensure the conjugate remains stable in systemic circulation to prevent premature payload release, while also facilitating efficient release at the target site.[3] Furthermore, the linker's chemical nature profoundly influences the overall physicochemical properties of the conjugate, including solubility and aggregation propensity.[4] Heterobifunctional linkers, possessing two different reactive termini, are instrumental in this process, allowing for the sequential and controlled conjugation of the antibody and the payload.[5][6]

Core Component 1: The PEG4 Spacer - Enhancing Therapeutic Potential

The inclusion of a polyethylene (B3416737) glycol (PEG) spacer, particularly a discrete chain of four ethylene (B1197577) glycol units (PEG4), is a strategic design choice to overcome key challenges in bioconjugate development.[7]

Key Advantages of the PEG4 Spacer:

-

Enhanced Hydrophilicity and Solubility: Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation, compromising stability and accelerating clearance from circulation.[7][8] The hydrophilic PEG4 spacer acts as a solubilizing agent, creating a protective hydration shell that shields the hydrophobic drug, thereby preventing aggregation and improving stability.[7][9] This is crucial for achieving higher drug-to-antibody ratios (DARs) without sacrificing the conjugate's favorable properties.[9]

-

Improved Pharmacokinetics (PK): By increasing the hydrophilicity and hydrodynamic size of the conjugate, the PEG4 spacer contributes to a longer circulation half-life and slower plasma clearance.[7][9] This prolonged exposure can lead to greater accumulation of the ADC at the tumor site, enhancing therapeutic efficacy.[10]

-

Reduced Immunogenicity: The hydration shell created by the PEG spacer can mask potential immunogenic epitopes on the linker or payload, reducing the risk of an unwanted immune response.[7][9]

-

Optimal Spacing and Steric Hindrance: The defined length of the PEG4 spacer (approximately 1.4 nm) provides critical spatial separation between the large antibody and the often-bulky payload.[7] This separation minimizes steric hindrance, ensuring that the antibody's binding affinity for its target is not compromised and that the payload remains accessible to its intracellular target upon release.[7]

Core Component 2: The N-Hydroxyphthalimide (NHPI) Ester

While N-hydroxysuccinimide (NHS) esters are the most common amine-reactive group in bioconjugation, NHPI esters have emerged as versatile alternatives.[11][] NHPI esters are primarily known as excellent precursors for radical generation under photochemical or electrochemical conditions.[13][14][15] However, in the context of heterobifunctional linkers for ADCs, the NHPI ester serves as an activated ester for acylation reactions, reacting with nucleophiles like primary amines to form stable amide bonds.

The reaction proceeds via a nucleophilic acyl substitution mechanism, analogous to that of NHS esters.[][16] The amine nucleophile attacks the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, releasing the N-hydroxyphthalimide leaving group and forming a highly stable amide bond.[16]

The Integrated NHPI-PEG4 Linker: A Heterobifunctional System

Combining these elements results in a powerful heterobifunctional linker, such as an NHPI-PEG4-NHS ester . This linker is designed for a sequential two-step conjugation strategy:

-

Antibody Conjugation: The NHS ester terminus, being highly reactive and selective for primary amines, is typically used to couple the linker to the ε-amino groups of lysine (B10760008) residues on the antibody surface.[11] This reaction is well-characterized and proceeds efficiently under mild aqueous conditions (pH 7.2-8.5).[]

-

Payload Conjugation: The NHPI ester terminus is then used to attach the payload, which often contains a primary amine. This reaction forms a stable amide bond, securely tethering the drug to the linker-antibody construct.

This modular approach allows for the precise construction of homogeneous and well-defined ADCs.

Quantitative Data Presentation

The incorporation and length of PEG spacers have a quantifiable impact on the physicochemical and pharmacokinetic properties of bioconjugates. The following tables summarize representative data from studies on ADCs and other peptide conjugates.

Table 1: Effect of PEG Spacer Length on ADC Pharmacokinetics Data summarized from a study on glucuronide-MMAE linkers in Sprague-Dawley rats.[10][17]

| PEG Spacer Length | Clearance Rate (mL/day/kg) | Relative Exposure (AUC) | Tolerability in Mice (50 mg/kg dose) |

| PEG2 | ~25 | Low | Not Tolerated |

| PEG4 | ~18 | Moderate | Not Tolerated |

| PEG8 | ~10 | High | Tolerated |

| PEG12 | ~10 | High | Tolerated |

| PEG24 | ~10 | High | Tolerated |

Table 2: Influence of PEG Spacer Length on In Vitro and In Vivo Properties of a ¹⁷⁷Lu-labeled Bombesin (B8815690) Antagonist Data summarized from a study on DOTA-conjugated bombesin antagonists.[18]

| PEG Spacer Length | Lipophilicity (logD) | Serum Stability (t½, hours) | Tumor-to-Kidney Ratio (4h post-injection) |

| PEG2 | -1.95 | 246 ± 4 | Lower |

| PEG4 | -2.08 | 377 ± 11 | 7.8 |

| PEG6 | -2.15 | 584 ± 20 | 9.7 |

| PEG12 | -2.22 | Not Reported | Lower |

Table 3: Impact of PEGylation on ADC Aggregation General trends compiled from literature; specific percentages are highly dependent on the specific antibody, payload, and DAR.[8][19][20]

| ADC Characteristic | Typical Aggregation (%) | Rationale |

| Non-PEGylated, High DAR | 5 - 20% | High payload hydrophobicity leads to intermolecular interactions and aggregation. |

| PEGylated (e.g., PEG4), High DAR | < 5% | The hydrophilic PEG spacer shields the hydrophobic payload, increasing overall conjugate solubility and reducing the propensity for aggregation. |

Experimental Protocols & Methodologies

The following protocols provide detailed, generalized methodologies for the synthesis and characterization of an ADC using a heterobifunctional NHPI-PEG4-NHS linker.

Protocol 1: Conjugation of NHPI-PEG4-NHS Linker to Antibody

This protocol details the reaction of the amine-reactive NHS-ester terminus of the linker with lysine residues on the antibody.

1. Materials:

- Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4).

- NHPI-PEG4-NHS ester linker.

- Anhydrous, amine-free dimethyl sulfoxide (B87167) (DMSO).

- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

- Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassettes).

2. Procedure:

- Antibody Preparation: Adjust the concentration of the mAb to 2-10 mg/mL in cold PBS, pH 7.4. Ensure the buffer is free of primary amines (e.g., Tris).

- Linker Preparation: Immediately before use, prepare a 10 mM stock solution of the NHPI-PEG4-NHS ester in anhydrous DMSO.

- Conjugation Reaction: Add a 5- to 20-fold molar excess of the linker stock solution to the antibody solution with gentle vortexing. The final concentration of DMSO should not exceed 10% (v/v) to maintain antibody integrity.

- Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

- Quenching: Add quenching buffer to a final concentration of 50 mM to react with any excess NHS ester. Incubate for 30 minutes at room temperature.

- Purification: Remove unreacted linker and byproducts by SEC or by dialysis against PBS, pH 7.4.

- Characterization: Characterize the linker-modified antibody by UV-Vis spectroscopy, mass spectrometry (to determine linker-to-antibody ratio), and SEC-MALS (to assess aggregation).

Protocol 2: Conjugation of Amine-Containing Payload to NHPI-PEG4-Antibody

This protocol describes the reaction of the NHPI-ester terminus of the linker (now attached to the antibody) with an amine-containing payload.

1. Materials:

- Purified NHPI-PEG4-modified antibody from Protocol 1.

- Amine-containing payload (e.g., cytotoxic drug).

- Anhydrous, amine-free DMSO or other suitable organic solvent.

- Purification system (e.g., hydrophobic interaction chromatography (HIC) or SEC).

2. Procedure:

- Payload Preparation: Prepare a concentrated stock solution (e.g., 20 mM) of the amine-containing payload in anhydrous DMSO.

- Conjugation Reaction: Add a 5- to 10-fold molar excess of the payload stock solution to the linker-modified antibody solution. The final concentration of the organic solvent should be kept as low as possible (typically <10-15%) to prevent antibody denaturation.

- Incubation: Incubate the reaction for 4-24 hours at room temperature or 37°C with gentle mixing, protected from light if the payload is light-sensitive. The optimal time and temperature should be determined empirically.

- Purification: Purify the final ADC conjugate to remove unreacted payload and other impurities. HIC is often used to separate ADC species with different DARs. SEC can be used for final buffer exchange and removal of aggregates.

- Final Characterization: Characterize the final ADC for purity, drug-to-antibody ratio (DAR), aggregation levels, binding affinity (e.g., by ELISA or SPR), and in vitro cytotoxicity.

Mandatory Visualizations (Graphviz)

The following diagrams illustrate key structures, workflows, and concepts described in this guide.

References

- 2. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosimilar antibody drug conjugates: considerations of higher order structure and aggregation - GaBIJ [gabi-journal.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. heterobifunctional pegs [jenkemusa.com]

- 7. benchchem.com [benchchem.com]

- 8. cytivalifesciences.com [cytivalifesciences.com]

- 9. labinsights.nl [labinsights.nl]

- 10. benchchem.com [benchchem.com]

- 11. glenresearch.com [glenresearch.com]

- 13. N-Hydroxyphthalimide (NHPI) Esters for Cross-coupling - Enamine [enamine.net]

- 14. BJOC - Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters [beilstein-journals.org]

- 15. Recent advances in electrochemical utilization of NHPI esters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 17. researchgate.net [researchgate.net]

- 18. PEG spacers of different length influence the biological profile of bombesin-based radiolabeled antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. biopharmaspec.com [biopharmaspec.com]

- 20. pharmtech.com [pharmtech.com]

In-Depth Technical Guide: NHPI-PEG4-C2-Pfp Ester

CAS Number: 2101206-46-4

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides a detailed examination of NHPI-PEG4-C2-Pfp ester, a heterobifunctional linker integral to the development of advanced Antibody-Drug Conjugates (ADCs). This document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource on its chemical properties, applications, and relevant experimental considerations.

Core Chemical Properties

NHPI-PEG4-C2-Pfp ester is a non-cleavable linker designed for stable conjugation of payloads to antibodies. Its structure incorporates a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, an N-Hydroxyphthalimide (NHPI) ester, and a pentafluorophenyl (Pfp) ester reactive group.

| Property | Value | Source |

| CAS Number | 2101206-46-4 | [1] |

| Molecular Formula | C25H24F5NO9 | |

| Molecular Weight | 577.46 g/mol | [2] |

| Appearance | Colorless to light-colored liquid | [1] |

| Purity | ≥97.0% (as determined by NMR) | |

| Solubility | Soluble in organic solvents such as DMSO and DMF |

The Role of NHPI-PEG4-C2-Pfp Ester in Antibody-Drug Conjugates

Antibody-Drug Conjugates are a class of targeted therapeutics that utilize the specificity of a monoclonal antibody to deliver a potent cytotoxic agent directly to cancer cells. The linker component is critical, connecting the antibody and the payload and influencing the overall stability, efficacy, and safety of the ADC.

NHPI-PEG4-C2-Pfp ester serves as a non-cleavable linker, meaning the payload is released through the degradation of the antibody in the lysosome of the target cell. This design offers several advantages:

-

Enhanced Stability: Non-cleavable linkers generally exhibit greater stability in the bloodstream compared to their cleavable counterparts, minimizing premature drug release and off-target toxicity.

-

Hydrophilicity: The four-unit PEG spacer enhances the water solubility of the linker and the resulting ADC, which can improve its pharmacokinetic properties and reduce aggregation.

-

Controlled Drug Release: The payload is released intracellularly, concentrating the cytotoxic effect within the target cancer cells.

The Pfp ester group is a key feature of this linker. Pfp esters are known to be more stable towards hydrolysis than the more commonly used N-hydroxysuccinimide (NHS) esters, which can lead to more efficient and controlled conjugation reactions.[3]

Experimental Protocols and Considerations

The following provides a general methodology for the conjugation of NHPI-PEG4-C2-Pfp ester to an antibody. It is important to note that specific reaction conditions should be optimized for each unique antibody and payload combination.

Materials

-

Antibody solution in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-7.5)

-

NHPI-PEG4-C2-Pfp ester

-

Anhydrous, amine-free organic solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF))

-

Quenching reagent (e.g., Tris buffer or glycine)

-

Purification system (e.g., size-exclusion chromatography)

General Conjugation Procedure

-

Antibody Preparation: Prepare the antibody at a known concentration in an amine-free buffer.

-

Linker-Payload Activation (if applicable): In a separate reaction, the desired cytotoxic payload is typically first conjugated to the NHPI end of the linker. This step is highly dependent on the specific chemistry of the payload.

-

Pfp Ester Activation and Conjugation to Antibody:

-

Dissolve the NHPI-PEG4-C2-Pfp ester (or the linker-payload construct) in a minimal amount of anhydrous DMSO or DMF to create a stock solution.

-

Add the desired molar excess of the linker solution to the antibody solution. The reaction is typically performed at room temperature for 1-4 hours or at 4°C overnight.

-

The Pfp ester reacts with the primary amine groups on the antibody, primarily the ε-amino group of lysine (B10760008) residues, to form a stable amide bond.

-

-

Quenching: Add a quenching reagent to stop the reaction by consuming any unreacted Pfp ester.

-

Purification: Remove unconjugated linker, payload, and any aggregates from the ADC using a suitable purification method like size-exclusion chromatography.

-

Characterization: Characterize the resulting ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels.

Visualization of Key Processes

General Structure of an Antibody-Drug Conjugate

Caption: Basic components of an Antibody-Drug Conjugate.

Simplified ADC Mechanism of Action

Caption: Simplified workflow of ADC targeting and payload delivery.

Experimental Workflow for ADC Synthesis

Caption: Key steps in the synthesis of an Antibody-Drug Conjugate.

Conclusion

NHPI-PEG4-C2-Pfp ester is a valuable tool in the construction of next-generation Antibody-Drug Conjugates. Its non-cleavable nature, combined with a hydrophilic PEG spacer and a highly reactive yet stable Pfp ester, provides a robust platform for the development of ADCs with potentially improved therapeutic indices. The information and protocols provided in this guide serve as a foundational resource for researchers and developers working to advance the field of targeted cancer therapy. Further optimization and characterization will be essential for the successful clinical translation of ADCs utilizing this linker technology.

References

In-Depth Technical Guide: Solubility and Stability of NHPI-PEG4-C2-Pfp Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NHPI-PEG4-C2-Pfp ester is a heterobifunctional crosslinker integral to the field of bioconjugation, particularly in the synthesis of antibody-drug conjugates (ADCs).[1][2] This guide provides a comprehensive overview of its solubility and stability, critical parameters for the successful design and execution of conjugation protocols. The molecule features a pentafluorophenyl (Pfp) ester for amine-reactive conjugation, a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer to enhance solubility, and an N-Hydroxyphthalimide (NHPI) group. Pfp esters are recognized for their high reactivity towards primary and secondary amines and their enhanced resistance to hydrolysis compared to commonly used N-hydroxysuccinimide (NHS) esters.[3][4][5][6]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C21H16F5NO7 | [7] |

| Molecular Weight | 489.08 g/mol | [7] |

| Appearance | White or off-white powder/solid | General observation for similar compounds |

| Storage | -20°C with desiccant | [4][5][6] |

Solubility

The solubility of NHPI-PEG4-C2-Pfp ester is a crucial factor in preparing stock solutions and performing conjugation reactions. The PEG4 spacer significantly enhances the hydrophilicity of the molecule.[8]

Qualitative Solubility

PEGylated compounds are generally soluble in a range of aqueous and organic solvents.[8][9]

-

High Solubility: Water, Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Methylene chloride, Chloroform.[5][9]

-

Lower Solubility: Toluene, Alcohols (e.g., isopropanol).[9]

-

Insoluble: Ether.[9]

For bioconjugation, it is standard practice to dissolve PEG Pfp esters in a minimal amount of an anhydrous organic solvent like DMSO or DMF immediately before adding them to an aqueous reaction mixture containing the target biomolecule.[4][5][6]

Quantitative Solubility Data (Proxy Data)

| Solvent System | Solubility (Proxy: N3-PEG4-C2-NHS ester) | Notes |

| 10% DMSO / 90% PBS | 20 mg/mL (51.50 mM) | Ultrasonic treatment may be required to achieve dissolution. |

| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL (6.44 mM) | Clear solution. |

| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.44 mM) | Clear solution. |

| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL (6.44 mM) | Clear solution. |

Data sourced from MedchemExpress for N3-PEG4-C2-NHS ester.[10]

Stability

The stability of the Pfp ester is paramount for ensuring high conjugation efficiency. The primary degradation pathway is hydrolysis, which renders the crosslinker non-reactive. Pfp esters are notably more stable against hydrolysis than their NHS ester counterparts, especially in aqueous environments.[3][4][5][6]

Hydrolytic Stability

The rate of hydrolysis is significantly influenced by pH. While specific half-life data for NHPI-PEG4-C2-Pfp ester is not available, the general trend is that stability decreases as the pH increases. The optimal pH range for reactions with primary amines is between 7.2 and 8.5, which provides a balance between amine reactivity and ester stability.[11]

Storage and Handling

NHPI-PEG4-C2-Pfp ester is moisture-sensitive.[4][5] For long-term storage, it should be kept at -20°C in a tightly sealed container with a desiccant.[4][5][6] Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent moisture condensation.[4][5][6] Stock solutions should be prepared immediately before use and are not recommended for storage.[4][5][6]

Experimental Protocols

Protocol for Determining Solubility

This protocol provides a general method for determining the solubility of NHPI-PEG4-C2-Pfp ester in a given solvent.

-

Preparation: Add a pre-weighed amount of NHPI-PEG4-C2-Pfp ester (e.g., 1 mg) to a clean vial.

-

Solvent Addition: Add a small, measured volume of the test solvent (e.g., 50 µL of anhydrous DMSO).

-

Dissolution: Vortex the vial for 1-2 minutes. If the solid does not fully dissolve, gentle heating or sonication can be applied.[10]

-

Incremental Addition: Continue to add small, measured volumes of the solvent, vortexing after each addition, until the solid is completely dissolved.

-

Calculation: The solubility is calculated based on the total volume of solvent required to dissolve the initial mass of the ester.

Protocol for Assessing Hydrolytic Stability (Half-life Determination)

This protocol is adapted from methods used to assess the stability of other esters and can be used to determine the half-life of NHPI-PEG4-C2-Pfp ester at a specific pH.

-

Stock Solution Preparation: Prepare a concentrated stock solution of the ester in an anhydrous organic solvent (e.g., 10 mg/mL in DMSO).

-

Reaction Buffer: Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, PBS) at the target pH (e.g., pH 7.4, pH 8.5).

-

Initiation of Hydrolysis: Add a small volume of the ester stock solution to the reaction buffer to a final concentration of approximately 1 mM.

-

Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately quench the hydrolysis in the aliquot by adding an acidic solution (e.g., 1 M HCl) to lower the pH.

-

Analysis: Analyze the quenched samples by reverse-phase HPLC (RP-HPLC) to quantify the amount of remaining intact ester. The disappearance of the ester peak over time is monitored.

-

Half-life Calculation: The half-life (t₁/₂) is determined by plotting the natural logarithm of the ester concentration versus time and fitting the data to a first-order decay model. The half-life can be calculated using the equation: t₁/₂ = 0.693 / k, where k is the rate constant.

General Protocol for Bioconjugation to a Protein

This protocol outlines a general procedure for conjugating NHPI-PEG4-C2-Pfp ester to a protein containing primary amines.

-

Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.[6] The optimal pH is typically between 7.2 and 8.0.[6]

-

Ester Preparation: Immediately before use, dissolve the NHPI-PEG4-C2-Pfp ester in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.[5][6]

-

Conjugation Reaction: Add a calculated molar excess of the dissolved ester to the protein solution. The optimal molar ratio should be determined empirically.

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours.[12]

-

Quenching: Stop the reaction by adding a quenching buffer containing primary amines, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 20-50 mM.[12] Incubate for 15 minutes at room temperature.[12]

-

Purification: Remove excess, unreacted crosslinker and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis.[4][5][6]

Visualizations

Chemical Pathways

The following diagrams illustrate the key chemical reactions involving the NHPI-PEG4-C2-Pfp ester.

Caption: Hydrolysis of NHPI-PEG4-C2-Pfp ester.

Caption: Amine-reactive conjugation via aminolysis.

Experimental Workflow

The following diagram outlines a typical experimental workflow for a bioconjugation experiment.

Caption: General bioconjugation workflow.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cenmed.com [cenmed.com]

- 3. benchchem.com [benchchem.com]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. broadpharm.com [broadpharm.com]

- 6. broadpharm.com [broadpharm.com]

- 7. precisepeg.com [precisepeg.com]

- 8. interchim.fr [interchim.fr]

- 9. creativepegworks.com [creativepegworks.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. benchchem.com [benchchem.com]

NHPI-PEG4-C2-Pfp ester molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of NHPI-PEG4-C2-Pfp ester, a critical component in the development of advanced biotherapeutics. Primarily utilized as a linker in the synthesis of Antibody-Drug Conjugates (ADCs), this molecule facilitates the covalent attachment of therapeutic payloads to monoclonal antibodies.

Core Molecular Data

The fundamental properties of NHPI-PEG4-C2-Pfp ester are summarized below, providing essential information for its handling, characterization, and application in experimental settings.

| Property | Value |

| Molecular Weight | 577.45 g/mol [1] |

| Chemical Formula | C25H24F5NO9[1] |

| CAS Number | 2101206-46-4[1] |

Application in Antibody-Drug Conjugates

NHPI-PEG4-C2-Pfp ester serves as a non-cleavable linker in the construction of ADCs. The pentafluorophenyl (Pfp) ester group provides a reactive site for conjugation to primary amines, such as the lysine (B10760008) residues present on the surface of antibodies. The Polyethylene Glycol (PEG) component enhances the solubility and pharmacokinetic properties of the resulting ADC, while the N-Hydroxysuccinimide-phthalimide (NHPI) group is integral to the linker's structure.

The use of a non-cleavable linker implies that the cytotoxic payload is released only after the degradation of the antibody backbone within the target cell, a mechanism that can enhance the therapeutic window and reduce off-target toxicity.

Conceptual Experimental Workflow: Antibody Conjugation

Detailed Methodological Considerations:

-

Antibody Preparation: The antibody is typically exchanged into an amine-free buffer at a slightly basic pH (e.g., pH 8.0-9.0) to facilitate the reaction with the Pfp ester. Common buffers include phosphate-buffered saline (PBS) adjusted to the desired pH.

-

Linker Solubilization: Due to the hydrolytic instability of the Pfp ester, the NHPI-PEG4-C2-Pfp ester should be dissolved in an anhydrous water-miscible solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), immediately prior to use.

-

Conjugation Reaction: The solubilized linker is added to the antibody solution at a specific molar ratio to control the drug-to-antibody ratio (DAR). The reaction is typically incubated at a controlled temperature (e.g., 4°C to room temperature) for a defined period.

-

Purification: Following the conjugation reaction, the resulting ADC is purified to remove unreacted linker and any aggregates. Size-exclusion chromatography (SEC) is a common method for this purpose.

-

Characterization: The purified ADC is then characterized to determine the DAR, purity, and integrity. Techniques such as hydrophobic interaction chromatography (HIC) and mass spectrometry (MS) are frequently employed.

Mechanism of Action for an ADC

The ultimate goal of constructing an ADC with a linker like NHPI-PEG4-C2-Pfp ester is to selectively deliver a cytotoxic payload to a target cell, typically a cancer cell. The following diagram illustrates the conceptual signaling pathway and mechanism of action for a generic ADC.